molecular formula C9H16O3 B14712352 2-Methylbutan-2-yl 3-oxobutanoate CAS No. 13562-83-9

2-Methylbutan-2-yl 3-oxobutanoate

Cat. No.: B14712352
CAS No.: 13562-83-9
M. Wt: 172.22 g/mol
InChI Key: QCUOCXSVXRRMPE-UHFFFAOYSA-N
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Description

2-Methylbutan-2-yl 3-oxobutanoate is an organic compound with the molecular formula C9H16O3. It is a derivative of butanoic acid and is characterized by the presence of both ester and ketone functional groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylbutan-2-yl 3-oxobutanoate typically involves the esterification of 3-oxobutanoic acid with 2-methylbutan-2-ol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Methylbutan-2-yl 3-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: this compound can be converted to 2-Methylbutan-2-yl 3-oxobutanoic acid.

    Reduction: The reduction of the ketone group yields 2-Methylbutan-2-yl 3-hydroxybutanoate.

    Substitution: Nucleophilic substitution can produce various esters or amides depending on the nucleophile used.

Scientific Research Applications

2-Methylbutan-2-yl 3-oxobutanoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: The compound is used in the manufacture of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Methylbutan-2-yl 3-oxobutanoate involves its interaction with various molecular targets and pathways. The ester and ketone groups can undergo hydrolysis and reduction, respectively, leading to the formation of active metabolites. These metabolites can interact with enzymes and receptors, modulating biochemical pathways and exerting biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-oxobutanoate: Similar structure but lacks the 2-methylbutan-2-yl group.

    Ethyl 3-oxobutanoate: Similar structure but has an ethyl group instead of the 2-methylbutan-2-yl group.

    2-Methylbutan-2-yl acetate: Similar ester group but lacks the ketone functionality.

Uniqueness

2-Methylbutan-2-yl 3-oxobutanoate is unique due to the presence of both ester and ketone functional groups, which confer distinct reactivity and versatility in chemical synthesis. Its structure allows for diverse chemical transformations, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

13562-83-9

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

IUPAC Name

2-methylbutan-2-yl 3-oxobutanoate

InChI

InChI=1S/C9H16O3/c1-5-9(3,4)12-8(11)6-7(2)10/h5-6H2,1-4H3

InChI Key

QCUOCXSVXRRMPE-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)OC(=O)CC(=O)C

Origin of Product

United States

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